3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of antipyrine, which is an amine derivative with multi-functional groups, including a carbonyl moiety . Antipyrine has been actively involved in various fields of chemistry .
Synthesis Analysis
In a related study, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .Molecular Structure Analysis
The related compounds were characterized by single crystal XRD analysis . The crystal packing of these compounds is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds . In addition, C–H⋯π and lone pair⋯π contacts were observed .Scientific Research Applications
Pharmacological Profile of Adamantane Derivatives
Adamantane derivatives, such as amantadine and memantine, are well-known for their application in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. These compounds interact with various neurotransmitter systems, exhibiting effects such as stimulation of dopaminergic neurons and indirect effects on noradrenaline and serotonin neurons, as well as on GABA neurons. Memantine, for example, is recognized for its action as a dopaminomimetic, differing in its mechanism from amphetamine or apomorphine and showing no direct effects on several receptors including Dopamine, alpha 1, alpha 2, Serotonin, GABA, benzodiazepine, and opiate receptors (Maj, 1982). A comparative analysis of over 75 natural and synthetic adamantane derivatives highlighted their potential against neurodegenerative diseases, surpassing those of well-known derivatives like amantadine and memantine (Dembitsky et al., 2020).
Chemical Properties and Synthesis
The synthesis and chemical properties of adamantylated nucleic bases and related compounds have been a focus of research, indicating a special interest in adamantane chemistry for the development of highly effective and selective drugs. The synthesis methodologies and biological activity data suggest promising directions for future research (Shokova & Kovalev, 2013).
properties
IUPAC Name |
3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O2/c1-14-18(19(27)26(25(14)2)17-6-4-3-5-7-17)24-20(28)21-9-15-8-16(10-21)12-22(23,11-15)13-21/h3-7,15-16H,8-13H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNZUJWGDBMOQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.